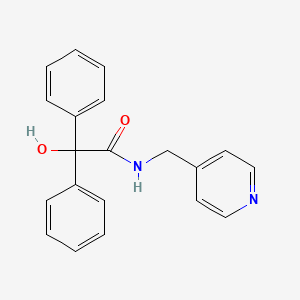![molecular formula C25H19N9O4 B11096812 1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-[(1Z)-1-(biphenyl-4-yl)ethylidene]-5-(3-nitrophenyl)-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B11096812.png)
1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-[(1Z)-1-(biphenyl-4-yl)ethylidene]-5-(3-nitrophenyl)-1H-1,2,3-triazole-4-carbohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-{N}'-[(1{Z})-1-BIPHENYL-4-YLETHYLIDENE]-5-(3-NITROPHENYL)-1{H}-1,2,3-TRIAZOLE-4-CARBOHYDRAZIDE is a complex organic compound that belongs to the class of triazole derivatives. These compounds are known for their diverse biological activities and are widely studied in medicinal chemistry for their potential therapeutic applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-{N}'-[(1{Z})-1-BIPHENYL-4-YLETHYLIDENE]-5-(3-NITROPHENYL)-1{H}-1,2,3-TRIAZOLE-4-CARBOHYDRAZIDE typically involves multi-step organic reactions. The process may start with the preparation of the triazole core, followed by the introduction of the oxadiazole and nitrophenyl groups through various coupling reactions. Common reagents used in these reactions include hydrazine derivatives, aldehydes, and nitro compounds. The reaction conditions often involve the use of solvents like ethanol or dimethylformamide (DMF) and may require heating or refluxing to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, using industrial-grade solvents and reagents, and employing techniques like crystallization or chromatography for purification.
Analyse Des Réactions Chimiques
Types of Reactions
1-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-{N}'-[(1{Z})-1-BIPHENYL-4-YLETHYLIDENE]-5-(3-NITROPHENYL)-1{H}-1,2,3-TRIAZOLE-4-CARBOHYDRAZIDE can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The triazole ring can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic or basic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or catalytic hydrogenation.
Substitution: Reagents like halogens or alkylating agents under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group may yield nitroso or nitro derivatives, while reduction of the nitro group may yield aniline derivatives.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mécanisme D'action
The mechanism of action of 1-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-{N}'-[(1{Z})-1-BIPHENYL-4-YLETHYLIDENE]-5-(3-NITROPHENYL)-1{H}-1,2,3-TRIAZOLE-4-CARBOHYDRAZIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or activating their functions. The exact molecular targets and pathways depend on the specific biological activity being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2,3-Triazole Derivatives: Compounds with similar triazole cores but different substituents.
Oxadiazole Derivatives: Compounds with oxadiazole rings and various functional groups.
Nitrophenyl Derivatives: Compounds with nitrophenyl groups and different core structures.
Uniqueness
1-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-{N}'-[(1{Z})-1-BIPHENYL-4-YLETHYLIDENE]-5-(3-NITROPHENYL)-1{H}-1,2,3-TRIAZOLE-4-CARBOHYDRAZIDE is unique due to its specific combination of functional groups and the potential synergistic effects of these groups on its biological activity. The presence of the triazole, oxadiazole, and nitrophenyl groups in a single molecule may confer unique properties that are not observed in other similar compounds.
Propriétés
Formule moléculaire |
C25H19N9O4 |
|---|---|
Poids moléculaire |
509.5 g/mol |
Nom IUPAC |
1-(4-amino-1,2,5-oxadiazol-3-yl)-5-(3-nitrophenyl)-N-[(Z)-1-(4-phenylphenyl)ethylideneamino]triazole-4-carboxamide |
InChI |
InChI=1S/C25H19N9O4/c1-15(16-10-12-18(13-11-16)17-6-3-2-4-7-17)27-29-25(35)21-22(19-8-5-9-20(14-19)34(36)37)33(32-28-21)24-23(26)30-38-31-24/h2-14H,1H3,(H2,26,30)(H,29,35)/b27-15- |
Clé InChI |
JZDWVVBJKAFPIH-DICXZTSXSA-N |
SMILES isomérique |
C/C(=N/NC(=O)C1=C(N(N=N1)C2=NON=C2N)C3=CC(=CC=C3)[N+](=O)[O-])/C4=CC=C(C=C4)C5=CC=CC=C5 |
SMILES canonique |
CC(=NNC(=O)C1=C(N(N=N1)C2=NON=C2N)C3=CC(=CC=C3)[N+](=O)[O-])C4=CC=C(C=C4)C5=CC=CC=C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![tetramethyl 6'-[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-phenylpropanoyl]-9'-methoxy-5',5'-dimethyl-5',6'-dihydrospiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate](/img/structure/B11096734.png)
![ethyl 6-bromo-2-{[4-(cyanomethyl)piperazin-1-yl]methyl}-5-hydroxy-1-phenyl-1H-indole-3-carboxylate](/img/structure/B11096746.png)
![Ethyl 2-(3-methoxybenzamido)-5-[(3-methoxyphenyl)carbamoyl]-4-methylthiophene-3-carboxylate](/img/structure/B11096748.png)
![2-{[2-(3,4-Dihydroxyphenyl)-2-oxoethyl]sulfanyl}-4-(5-methylfuran-2-yl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile](/img/structure/B11096758.png)
![4,4'-{Propane-2,2-diylbis[(2,6-dibromobenzene-4,1-diyl)oxy]}bis(3-nitrobenzonitrile)](/img/structure/B11096764.png)
![6-{2-(4-fluorophenyl)-4-hydroxy-3-[(4-methoxyphenyl)carbonyl]-5-oxo-2,5-dihydro-1H-pyrrol-1-yl}hexanoic acid](/img/structure/B11096766.png)


![4-[(2E)-2-(4-bromobenzylidene)hydrazinyl]-N-(3-bromophenyl)-4-oxobutanamide](/img/structure/B11096779.png)
![(3E)-3-{2-[(3-chloro-4-nitrophenyl)carbonyl]hydrazinylidene}-N-(3,4-dichlorophenyl)butanamide](/img/structure/B11096780.png)
![2,4-dibromo-6-[(E)-{2-[(2-bromo-4-nitrophenoxy)acetyl]hydrazinylidene}methyl]phenyl 3-methylbenzoate](/img/structure/B11096787.png)
![N'-[(3Z)-5-bromo-7-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-4-hydroxybenzohydrazide](/img/structure/B11096797.png)

![{(5E)-4-Oxo-2-thioxo-5-[(2E)-2-(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)ethylidene]-1,3-thiazolidin-3-YL}acetic acid](/img/structure/B11096820.png)
